molecular formula C10H19NO2 B1464473 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine CAS No. 933736-29-9

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Cat. No.: B1464473
CAS No.: 933736-29-9
M. Wt: 185.26 g/mol
InChI Key: KFRRZOVRWKDXOW-UHFFFAOYSA-N
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Description

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine is an organic compound that features a piperidine ring substituted with a tetrahydropyran-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine typically involves the reaction of piperidine with tetrahydropyran-4-ol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A related compound with a similar ring structure but lacking the piperidine moiety.

    Piperidine: A simpler compound that forms the core structure of 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine.

    Tetrahydropyran-4-ol: The precursor used in the synthesis of the target compound.

Uniqueness

This compound is unique due to its combined structural features of both piperidine and tetrahydropyran rings.

Properties

IUPAC Name

3-(oxan-4-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRZOVRWKDXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 3
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 4
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 5
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 6
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

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